molecular formula C22H21N5O3 B2634530 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide CAS No. 1021098-97-4

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide

Cat. No.: B2634530
CAS No.: 1021098-97-4
M. Wt: 403.442
InChI Key: IAHAJLZWLVXPSV-UHFFFAOYSA-N
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Description

N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a triazolopyridazine derivative characterized by a methoxyphenyl-substituted triazolo core linked via an ether-oxygen bridge to a 3-methylbenzamide moiety. The compound’s synthesis likely involves coupling a substituted triazolopyridazine intermediate with a benzamide-containing alkyl chain, akin to methods described for related derivatives (e.g., cesium carbonate-mediated reactions in dry DMF) .

Properties

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-5-3-7-17(13-15)22(28)23-11-12-30-20-10-9-19-24-25-21(27(19)26-20)16-6-4-8-18(14-16)29-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHAJLZWLVXPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a triazole moiety linked to a pyridazine ring, which is known for its unique physicochemical properties. The IUPAC name is this compound, with the molecular formula C14H15N5O2C_{14}H_{15}N_{5}O_{2} and a molecular weight of 285.31 g/mol. The structure can be represented as follows:

\text{Structure }COC1=CC=C(C2=NN=C3/C=C\C(OCCN)=N/N32)C=C1

Antimicrobial Activity

The triazole and pyridazine components of the compound have been associated with various antimicrobial properties. Research indicates that derivatives of the triazole scaffold exhibit significant antibacterial and antifungal activities. For instance, compounds containing the 1,2,4-triazole nucleus have shown efficacy against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anticancer Potential

Studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. The presence of the triazole ring has been linked to the inhibition of specific enzymes involved in cancer progression. For example, certain triazole derivatives have shown promising results in inhibiting methionine aminopeptidases (MetAPs), which are crucial in tumor growth and metastasis .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in disease pathways.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell survival.

Case Studies

  • Antibacterial Activity : A study evaluated several triazole derivatives against S. aureus and found that modifications at the phenyl ring could enhance antimicrobial potency .
  • Anticancer Activity : Research on pyridazine derivatives indicated that they could sensitize cancer cells to chemotherapeutic agents by modulating apoptotic pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC: 0.125–8 μg/mL against multiple strains
AntifungalEffective against Candida albicans
AnticancerInhibition of MetAPs
Anti-inflammatoryModulation of inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide have shown promise as RET kinase inhibitors. In a study involving various benzamide derivatives, one compound demonstrated high potency in inhibiting RET kinase activity, suggesting that similar structures may also have therapeutic potential against cancer .

Anti-Diabetic Effects

The compound's structural analogs have been identified as selective dipeptidyl peptidase IV (DPP-IV) inhibitors, which are promising for the treatment of type 2 diabetes. E3024, a related compound, was shown to reduce glucose levels and increase insulin secretion in animal models without causing hypoglycemia . This suggests that this compound could similarly impact glucose metabolism.

The triazole ring in the compound is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the methoxyphenyl group enhances its lipophilicity and biological activity . Studies have shown that triazole derivatives can interact with various biological targets, leading to significant therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of similar compounds helps in optimizing their efficacy. For instance, modifications to the triazole or benzamide portions can lead to variations in biological activity and potency . This knowledge can guide future synthesis of more effective derivatives.

Synthetic Routes

The synthesis of this compound can be achieved through various synthetic strategies that involve coupling reactions between appropriate precursors . Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Case Study 1: RET Kinase Inhibition

In a study evaluating various benzamide derivatives for their inhibitory effects on RET kinase, one compound was found to significantly reduce cell proliferation driven by both wildtype and mutated forms of RET. This highlights the potential of related compounds in targeting specific cancer pathways .

Case Study 2: DPP-IV Inhibition

E3024's profile as a DPP-IV inhibitor was characterized through in vitro and in vivo studies demonstrating its ability to lower blood glucose levels effectively while maintaining a good safety profile during toxicity studies . This reinforces the therapeutic potential of structurally related compounds for diabetes management.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Biological Activity (Reported)
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 3-Methoxyphenyl
- 6-Oxyethyl-3-methylbenzamide
Not explicitly reported (inferred)
N-(3-(6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide [1,2,4]Triazolo[4,3-b]pyridazine - 6-Methyl
- 3-Phenylbenzamide
Antimicrobial (moderate to good)
3-(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methylbenzimidazol-2-yl)Ethyl]Propanamide [1,2,4]Triazolo[4,3-b]pyridazine - 6-Methoxy
- Propanamide-benzimidazole
Not reported
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)Ethyl]Amino}-2-Oxoethyl)Sulfanyl]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide [1,2,4]Triazolo[4,3-b]pyridazine - Sulfanyl-ethylamino linker
- 3,4-Dimethoxyphenyl
Not reported
Key Observations:

The oxyethyl-3-methylbenzamide linker differs from the propanamide-benzimidazole in , which could alter target binding specificity or metabolic stability.

Biological Activity :

  • Compounds with methyl or methoxy substituents on the triazolo ring (e.g., ) often exhibit antimicrobial activity, suggesting the target compound may share this profile .
  • Sulfur-containing derivatives (e.g., ) may offer improved pharmacokinetic properties due to sulfanyl groups’ role in metabolic resistance .
Key Observations:
  • The target compound’s methoxy group may reduce LogP compared to the dimethoxyphenyl derivative in , enhancing aqueous solubility.

Research Findings and Hypotheses

  • Antimicrobial Potential: Analogues with methyl/methoxy substituents (e.g., ) show activity against Gram-positive bacteria, suggesting the target compound may act similarly.
  • Kinase Inhibition: Triazolopyridazines are known kinase inhibitors; the 3-methylbenzamide group may mimic ATP-binding motifs, as seen in related scaffolds .
  • Metabolic Stability : The methoxy group may confer resistance to oxidative metabolism compared to methyl substituents, extending half-life .

Q & A

Q. What are the key considerations for synthesizing N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine intermediates with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions (ethanol, 80°C, 4 hours) .
  • Step 2 : Functionalization of the core with a 3-methoxyphenyl group using aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in the presence of sodium hypochlorite as an oxidant .
  • Step 3 : Introduction of the N-(2-hydroxyethyl)-3-methylbenzamide sidechain via nucleophilic substitution or coupling reactions .
  • Purification : Recrystallization from ethanol or column chromatography is critical to isolate high-purity products .

Q. How can researchers characterize this compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions via characteristic chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole ring protons at δ 8.5–9.2 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • GHS Compliance : Classify based on acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards. Use OSHA HCS guidelines for labeling .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Contradictions : Note that structurally similar compounds (e.g., 6-chloro-7-cyclobutyl analogs) may lack GHS data, requiring case-specific risk assessments .

Advanced Research Questions

Q. How can substituent modifications on the triazolo[4,3-b]pyridazine core enhance target binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
Substituent PositionFunctional GroupObserved EffectReference
C3 (aryl group)3-MethoxyphenylStabilizes π-π stacking with hydrophobic enzyme pockets (e.g., BRD4 bromodomains) .
C6 (sidechain)EthoxyethylImproves solubility and reduces off-target binding via steric hindrance .
N-Benzamide3-MethylEnhances metabolic stability by blocking cytochrome P450 oxidation .
Experimental Design : Use molecular docking (e.g., GOLD scoring >80) to prioritize analogs and validate with SPR or ITC binding assays .

Q. How to resolve contradictions in hazard classification between structurally similar triazolo derivatives?

  • Methodological Answer :
  • Case Study : Compare GHS classifications of:
  • Compound A : 2-[[3-(4-Methoxyphenyl)triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (acute toxicity, skin corrosion) .
  • Compound B : 6-Chloro-7-cyclobutyl analog (no known hazards) .
  • Resolution Strategy :

Conduct Ames tests and in vitro micronucleus assays to assess mutagenicity .

Compare logP values: Higher lipophilicity in Compound A correlates with membrane permeability and toxicity risks .

Use QSAR models (e.g., OECD Toolbox) to predict missing hazard endpoints .

Q. What mechanistic insights support its role as a dual c-Met/Pim-1 kinase inhibitor?

  • Methodological Answer :
  • Kinase Assays : Measure IC50 values in enzymatic assays (e.g., c-Met IC50 < 100 nM via ADP-Glo™) .
  • Cellular Validation :
  • Downregulate c-Myc expression in xenograft models (Western blotting) .
  • Monitor apoptosis via Annexin V/PI staining in cancer cell lines .
  • Structural Basis : X-ray crystallography shows the triazolo core occupies the ATP-binding pocket, while the benzamide group stabilizes hydrophobic interactions with Pim-1’s hinge region .

Data Contradiction Analysis

Contradiction : Divergent antiproliferative activities in analogs with trifluoromethyl vs. methyl substituents.

  • Hypothesis : Trifluoromethyl groups may enhance target selectivity but reduce solubility.
  • Resolution :
    • Synthesize analogs with controlled logD values (e.g., replace CF3 with CH3) .
    • Compare cellular uptake via LC-MS quantification in HepG2 cells .
    • Use MD simulations to assess solvent-accessible surface area (SASA) differences .

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